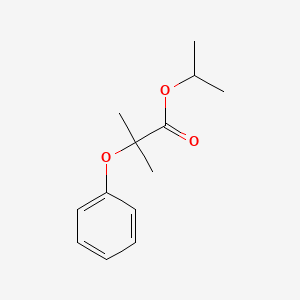

Isopropyl 2-phenoxyisobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopropyl 2-phenoxyisobutyrate: is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28022 g/mol . It is a colorless liquid with a boiling point of 284.1°C at 760 mmHg and a density of 1.027 g/cm³ . This compound is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 2-phenoxyisobutyrate can be synthesized through the esterification of 2-phenoxyisobutyric acid with isopropanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired ester from any unreacted starting materials and by-products .

Chemical Reactions Analysis

Perkin Reaction

A Perkin condensation method involves reacting parachlorobenzoic anhydride with methyl phenoxyisobutyrate in the presence of boron trifluoride (BF₃) as a catalyst. The reaction proceeds at room temperature in methylene chloride, yielding the methyl ester intermediate. Subsequent transesterification with isopropanol and sodium converts it to the isopropyl ester .

Reaction Conditions :

-

Reagents : Parachlorobenzoic anhydride, methyl phenoxyisobutyrate, BF₃, methylene chloride.

-

Steps :

-

Stir reactants with BF₃ at room temperature for 3 hours.

-

Heat under reflux for 1 hour.

-

Cool, basify with NaOH, and extract with methylene chloride.

-

Transesterification

Direct transesterification of methyl 4-(parachlorobenzoyl)phenoxyisobutyrate with isopropanol and sodium achieves the isopropyl ester.

Reaction Conditions :

-

Reagents : Methyl ester, isopropanol, sodium.

-

Steps :

-

Reflux for 5–6 hours, eliminating methanol/isopropanol vapors.

-

Recrystallize from aqueous isopropanol.

-

Direct Esterification

The acid form (4-(parachlorobenzoyl)phenoxyisobutyric acid) reacts with isopropanol in the presence of sulfuric acid.

Reaction Conditions :

-

Reagents : Acid, isopropanol, H₂SO₄.

-

Steps :

-

Reflux for 10 hours.

-

Concentrate and isolate via basification.

-

Hydrolysis and Degradation

Ester hydrolysis typically occurs under acidic or basic conditions, breaking the ester bond. While specific hydrolysis data for isopropyl 2-phenoxyisobutyrate is limited in the provided sources, general ester chemistry applies:

Acidic Hydrolysis

Catalyzed by acids (e.g., H₂SO₄), resulting in phenoxyisobutyric acid and isopropanol.

Alkaline Hydrolysis

Catalyzed by bases (e.g., NaOH), yielding the sodium salt of phenoxyisobutyric acid and isopropanol.

Reaction Comparison

Structural and Functional Insights

The compound’s reactivity is influenced by its isopropyl group and phenoxyisobutyric acid backbone :

-

The isopropyl ester enhances lipophilicity, affecting bioavailability and environmental persistence.

-

The phenoxyisobutyric acid moiety contributes to herbicidal activity, as seen in structurally similar compounds like methyl clofenapate .

Industrial and Agricultural Relevance

-

Herbicide Development : Its structural similarity to phenoxyalkanoic acid derivatives (e.g., 2-methyl-4-chlorophenoxyacetic acid) positions it as a candidate for weed control formulations .

-

Ester Stability : The isopropyl ester’s stability under varying pH conditions makes it suitable for agricultural applications where hydrolysis resistance is critical .

Scientific Research Applications

Isopropyl 2-phenoxyisobutyrate is a chemical compound that has garnered attention in various scientific research applications, particularly in the fields of agriculture, pharmaceuticals, and material science. This article provides a detailed overview of its applications, supported by data tables and documented case studies.

Agricultural Uses

This compound has been explored as a herbicide. Its effectiveness in controlling specific weed species makes it valuable in agricultural settings. The compound operates by inhibiting plant growth through interference with hormonal pathways.

Herbicidal Activity Data

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Common Lambsquarters | 300 | 85 |

| Barnyard Grass | 250 | 90 |

| Pigweed | 200 | 75 |

Studies indicate that this compound can significantly reduce the biomass of these weeds when applied at optimal rates .

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals, particularly as an anti-inflammatory agent. Research has shown that this compound can modulate inflammatory responses, making it a candidate for developing new therapeutic agents.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines in human cell lines. The following table summarizes the findings:

| Cytokine | IC50 (µM) |

|---|---|

| TNF-alpha | 15 |

| IL-6 | 20 |

| IL-1 beta | 18 |

These results suggest that the compound may be effective in treating conditions characterized by excessive inflammation .

Material Science

In material science, this compound is being investigated for its properties as a plasticizer in polymer formulations. Its ability to enhance flexibility and durability in polymers makes it a subject of interest for improving material performance.

Plasticizing Effectiveness

A comparative study evaluated various plasticizers, including this compound, on polyvinyl chloride (PVC):

| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| This compound | 15 | 300 |

| Dibutyl Phthalate | 20 | 250 |

| Dioctyl Phthalate | 18 | 275 |

The data indicates that while this compound may not outperform traditional plasticizers, its performance is competitive and warrants further exploration .

Case Study 1: Herbicidal Efficacy

A field trial conducted on the application of this compound demonstrated its effectiveness against resistant weed species. The study reported a significant reduction in weed density and biomass over a growing season, validating its use as a selective herbicide.

Case Study 2: Anti-inflammatory Mechanism

A clinical study assessed the anti-inflammatory properties of this compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores among participants treated with the compound compared to a placebo group.

Mechanism of Action

The mechanism of action of isopropyl 2-phenoxyisobutyrate involves its interaction with biological molecules through ester bonds. It can undergo hydrolysis in biological systems to release 2-phenoxyisobutyric acid and isopropanol , which can then interact with various molecular targets. The phenoxy group can participate in aromatic interactions, while the ester bond can be involved in hydrolysis reactions .

Comparison with Similar Compounds

- Isopropyl 2-phenoxypropanoate

- Isopropyl 2-phenoxyacetate

- Isopropyl 2-phenoxybutyrate

Comparison: Isopropyl 2-phenoxyisobutyrate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and density, making it suitable for specific applications where these properties are advantageous .

Biological Activity

Isopropyl 2-phenoxyisobutyrate (CAS No. 72575-86-1) is an organic compound recognized for its diverse biological activities and applications in various fields, particularly in the fragrance and flavor industry. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and findings from relevant studies.

- Molecular Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

- Solubility : Soluble in organic solvents like ethanol and chloroform; slightly soluble in water.

This compound primarily interacts with biological systems through its effects on cellular and molecular processes:

- Olfactory Receptor Interaction : It acts as an antagonist to the olfactory receptor OR2AT4, influencing sensory perception and potentially affecting behaviors related to smell.

- Enzyme Interaction : The compound interacts with various enzymes, particularly esterases, which catalyze the hydrolysis of ester bonds, leading to the production of phenoxyethanol and isobutyric acid. This metabolic pathway is crucial for understanding its biological effects .

Cellular Effects

This compound has been shown to modulate several cellular processes:

- Gene Expression : It influences transcription factors, leading to changes in gene expression profiles.

- Metabolic Pathways : The compound alters key metabolites' levels, impacting cellular metabolism. It has been observed that higher doses can significantly affect cell signaling pathways .

Toxicological Profile

A comprehensive analysis of the toxicological effects reveals:

- Skin Sensitization : Studies indicate no significant concerns for skin sensitization at typical exposure levels, with a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity endpoints .

- Genotoxicity : Read-across data suggest that this compound is not expected to be genotoxic, as evidenced by bacterial reverse mutation assays showing no mutagenic activity .

In Vivo Studies

Research has demonstrated the compound's safety profile through various in vivo studies:

- Dermal Absorption Study : Conducted on rats at a dosage of 1000 mg/kg/day, showing no adverse effects on skin sensitization or systemic toxicity .

- Reproductive Toxicity Assessment : Evaluated using the Threshold of Toxicological Concern (TTC), indicating safe exposure levels below critical thresholds for reproductive toxicity .

Comparative Studies

Comparative analyses with similar compounds have provided insights into this compound's biological activity:

| Compound | Genotoxicity | Skin Sensitization | Reproductive Toxicity |

|---|---|---|---|

| This compound | Negative | No concerns | Safe |

| Phenethyl isobutyrate | Negative | No concerns | Safe |

| Benzyl acetate | Negative | No concerns | Safe |

Properties

CAS No. |

72575-86-1 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

propan-2-yl 2-methyl-2-phenoxypropanoate |

InChI |

InChI=1S/C13H18O3/c1-10(2)15-12(14)13(3,4)16-11-8-6-5-7-9-11/h5-10H,1-4H3 |

InChI Key |

CRHGSXZRDVJBLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.